1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-
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Overview
Description
1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its thiazetoquinoline core, which is fused with a quinoline ring system, and its functional groups, including a carboxylic acid, nitro, and isoxazole moieties.
Preparation Methods
The synthesis of 1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps :
Formation of the thiazetoquinoline core: This step involves the cyclization of a suitable precursor, such as a quinoline derivative, with a thiazole moiety under specific conditions.
Introduction of functional groups: The nitro, carboxylic acid, and isoxazole groups are introduced through various reactions, including nitration, carboxylation, and cyclization.
Final assembly: The final compound is obtained by coupling the intermediate products with the piperazine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- can be compared with other similar compounds, such as:
6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, ethyl ester: This compound shares a similar core structure but differs in its functional groups and overall properties.
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate: Another related compound with variations in its ester group and other substituents.
Properties
Molecular Formula |
C26H19F2N5O7S |
---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
7-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-6-nitro-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H19F2N5O7S/c1-12-19(22(29-40-12)20-14(27)3-2-4-15(20)28)24(35)31-7-5-30(6-8-31)17-10-16-13(9-18(17)33(38)39)23(34)21(26(36)37)25-32(16)11-41-25/h2-4,9-10H,5-8,11H2,1H3,(H,36,37) |
InChI Key |
HASCDXUGKRTSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6CSC6=C(C5=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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